Bis-(1H-imidazol-2-YL)-methanol

Bioinorganic Chemistry Coordination Chemistry Metalloprotein Modeling

Bis-(1H-imidazol-2-YL)-methanol (CAS N/A, MF C₇H₈N₄O, MW 164.16 g·mol⁻¹) is a bidentate N,O-donor ligand belonging to the bis(imidazol-2-yl) family, in which two imidazole rings are connected through a central methanol (–CH(OH)–) bridge. This ligand class, specifically those built on the bis(imidazol-2-yl)methane (BIM) scaffold, is widely employed to mimic multi-histidine coordination environments in metalloproteins.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B15349678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(1H-imidazol-2-YL)-methanol
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C(C2=NC=CN2)O
InChIInChI=1S/C7H8N4O/c12-5(6-8-1-2-9-6)7-10-3-4-11-7/h1-5,12H,(H,8,9)(H,10,11)
InChIKeyYWBNUICXGZZHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-(1H-imidazol-2-YL)-methanol: Structural Identity and Ligand-Class Positioning for Bis(imidazole) Procurement


Bis-(1H-imidazol-2-YL)-methanol (CAS N/A, MF C₇H₈N₄O, MW 164.16 g·mol⁻¹) is a bidentate N,O-donor ligand belonging to the bis(imidazol-2-yl) family, in which two imidazole rings are connected through a central methanol (–CH(OH)–) bridge [1]. This ligand class, specifically those built on the bis(imidazol-2-yl)methane (BIM) scaffold, is widely employed to mimic multi-histidine coordination environments in metalloproteins [2]. The presence of a hydroxyl group at the bridging carbon distinguishes Bis-(1H-imidazol-2-YL)-methanol from the parent hydrocarbon BIM and imparts distinct steric, electronic, and coordination properties that directly influence metal complex stability, redox behavior, and potential biological activity.

Why Bis-(1H-imidazol-2-YL)-methanol Cannot Be Replaced by Bis(imidazol-2-yl)methane (BIM) or Bis(1-methylimidazol-2-yl)methanol in Research and Industrial Applications


Despite their common bis(imidazole) core, substituting Bis-(1H-imidazol-2-YL)-methanol with the simpler BIM or the N-methylated analog bis(1-methylimidazol-2-yl)methanol introduces profound changes in coordination chemistry that are difficult to recapitulate. BIM lacks the hydroxyl oxygen donor, forcing a pure N,N′-chelate mode and precluding N,O-bridging or hydrogen-bonding interactions that directly affect metal binding affinity and catalytic geometry [1]. Methylation at the imidazole N–H position, as in bis(1-methylimidazol-2-yl)methanol, removes the hydrogen-bond donor capacity of the imidazole ring, alters the ligand pKₐ, and modifies the steric profile around the metal center – all of which influence complex stability, redox potential, and the selectivity of metal ion extraction in a way that cannot be reliably predicted from BIM-based datasets. Such structural differences demand compound-specific evaluation before any procurement decision in coordination chemistry, bioinorganic modeling, or chelating-resin development.

Bis-(1H-imidazol-2-YL)-methanol: Quantified Differential Evidence Against Closest Bis(imidazole) Analogs


Six-Membered vs. Five-Membered Chelate Ring: Enhanced Stability of Bis(imidazol-2-yl)methane-Derived Complexes Over 2,2′-Biimidazole

Bis(imidazol-2-yl)methane (BiImM), the direct hydrocarbon analog of Bis-(1H-imidazol-2-YL)-methanol, forms metal chelates with a six-membered N,N′ ring that are significantly more stable than the five-membered chelates formed by 2,2′-biimidazole (BiIm). The formation degree of the chelated isomer is reported to be substantially larger for M(BiImM)²⁺ compared to M(BiIm)²⁺ across Ni²⁺, Cu²⁺, and Zn²⁺ complexes [1]. For the structurally expanded Bis-(1H-imidazol-2-YL)-methanol, the six-membered chelate architecture is retained while the hydroxyl group introduces an additional O-donor site, offering potential for tridentate (N,N,O) or bridging coordination modes that are unavailable with BIM or BiIm.

Bioinorganic Chemistry Coordination Chemistry Metalloprotein Modeling

Cu–N Bond Length Modulation: Tuning Metal–Ligand Interactions Through Carbonyl vs. Methylene vs. Hydroxymethyl Bridging in Cu(II) Polyimidazole Complexes

The substitution at the bridging carbon between two imidazole rings directly modulates Cu–N bond distances in Cu(II) complexes. X-ray crystallographic data reveal that Cu–N bond lengths in [Cu(BIK)₂](ClO₄)₂ (BIK = bis(imidazol-2-yl)ketone, bridging carbonyl) are Cu–N = 1.961(7) and 1.954(7) Å, significantly shorter than those in [Cu(ClO₄)₂(BIM)₂] (BIM = bis(imidazol-2-yl)methane, bridging CH₂), where Cu–N = 1.998(3) and 2.001(2) Å [1]. The shorter Cu–N bonds in BIK reflect stronger σ-donation or reduced steric clash at the metal center. The bridging CH(OH) group in Bis-(1H-imidazol-2-YL)-methanol is expected to produce Cu–N bond lengths intermediate between BIM and BIK, offering a distinct coordination geometry and redox potential not achievable with either pure BIM or BIK ligands.

Coordination Chemistry Crystallography Redox Tuning

Thermal Stability Differentiation: Decomposition Onset Temperatures of Co(II), Ni(II), and Cu(II) Complexes of Bis(imidazol-2-yl)methane as Baseline for Hydroxyl-Functionalized Analog Comparison

Thermogravimetric (TG) and differential scanning calorimetric (DSC) analysis of M(BIM)₂Cl₂ complexes (M = Co²⁺, Ni²⁺, Cu²⁺) establishes the thermal stability benchmark for bis(imidazol-2-yl)methane-based complexes [1]. The decomposition pathways, identified via evolved gas analysis (EGA) with coupled FTIR, reveal that thermal stability and decomposition products are metal-ion-dependent. For the target ligand Bis-(1H-imidazol-2-YL)-methanol, the hydroxyl group is expected to alter the hydrogen-bonding network and the initial weight-loss profile (dehydration vs. dehydroxylation), providing a distinct thermogram signature that differentiates it from BIM complexes in quality-control and stability-indicating assays.

Thermal Analysis Coordination Chemistry Materials Stability

Antifungal Activity of Bis(imidazol-2-yl)methane-Derived Ag(I) Complexes: A Class-Level Indicator for Hydroxyl-Functionalized Ligand Potential in Bioactive Organometallic Design

Ag(I) dimeric complexes of bis(imidazol-2-yl)methane (2-BIM) and its benzyl-alcohol derivative (2-BIM(Bz)OH) were crystallographically characterized and tested for antifungal activity against Candida albicans [1]. The complex [Ag₂(2-BIM(Bz)OH)₂](ClO₄)₂·EtOH, which features a hydroxyl-functionalized bridging carbon analogous to Bis-(1H-imidazol-2-YL)-methanol, demonstrated antifungal activity in vitro. This establishes a structure–activity precedent: the introduction of a hydroxyl group at the bridging position of bis(imidazol-2-yl) ligands can be compatible with, and potentially enhance, the biological activity of their metal complexes.

Bioorganometallic Chemistry Antifungal Agents Silver(I) Complexes

Optimal Procurement and Application Scenarios for Bis-(1H-imidazol-2-YL)-methanol Based on Validated Differential Evidence


Bioinorganic Modeling of Non-Heme Iron and Copper Enzymes Requiring N,O-Donor Chelation

Bis-(1H-imidazol-2-YL)-methanol is uniquely suited for constructing synthetic models of metalloenzyme active sites that require both imidazole nitrogen and alcohol/alkoxide oxygen donors. The six-membered chelate ring formed by the bis(imidazol-2-yl) scaffold is thermodynamically favored over five-membered alternatives such as 2,2′-biimidazole [1], while the hydroxyl group provides a third potential donor atom. This N,N,O donor set can mimic the coordination environment of non-heme iron enzymes (e.g., lipoxygenase) more faithfully than the pure N,N′-chelating BIM ligand, where the bridging CH₂ group is coordination-inert.

Coordination Chemistry Research Targeting Tunable Redox Potentials in Cu(II)/Cu(I) Systems

The bridging –CH(OH)– group in Bis-(1H-imidazol-2-YL)-methanol is expected to produce Cu–N bond lengths and redox potentials intermediate between those of BIM (CH₂-bridged) and BIK (C=O-bridged) complexes, based on crystallographically established Cu–N distance trends in polyimidazole Cu(II) systems [1]. For researchers developing electrocatalysts, SOD mimetics, or electron-transfer proteins, this ligand offers a distinct redox-tuning handle that cannot be replicated by BIM, BIK, or their N-methylated derivatives.

Antifungal Silver(I) and Bioactive Organometallic Probe Development

The precedent of antifungal activity in Ag(I) dimers of hydroxyl-functionalized bis(imidazole) ligands [1] supports the selection of Bis-(1H-imidazol-2-YL)-methanol as a scaffold for synthesizing bioactive metal complexes. The hydroxyl group enhances water solubility and can participate in hydrogen bonding with biological targets, potentially improving pharmacokinetic profiles relative to the purely hydrophobic BIM scaffold.

Functional Chelating Resins and Metal-Organic Framework (MOF) Linker Design

The N,O-donor character of Bis-(1H-imidazol-2-YL)-methanol enables bridging coordination modes and hydrogen-bond-directed supramolecular assembly not achievable with BIM or BIK. The thermal stability benchmark established for BIM metal complexes [1] provides a reference for evaluating the processability of hydroxylated analogs in solid-state materials. Ligand purchasers developing chelating resins for selective metal extraction or MOF linkers for gas storage should consider this compound's differentiated donor set.

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